2,2-Diethylbutanamide

Description

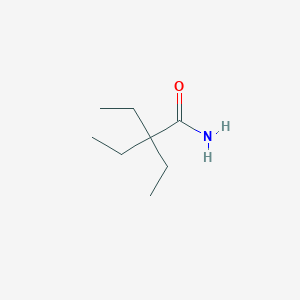

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-diethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-4-8(5-2,6-3)7(9)10/h4-6H2,1-3H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKXNVLESJJBEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285446 | |

| Record name | 2,2-diethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63801-98-9 | |

| Record name | NSC41962 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-diethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements

Classical Approaches to 2,2-Diethylbutanamide Synthesis

Traditional methods for forming the amide bond in this compound rely on well-established reactions that couple a carboxylic acid or its activated derivative with an amine.

Condensation Reactions: Carboxylic Acid-Amine Pathways

The direct condensation of a carboxylic acid with an amine is a straightforward approach to amide synthesis. unizin.orgyoutube.com This method involves the reaction of 2,2-diethylbutanoic acid with ammonia (B1221849) or a primary or secondary amine. However, a significant challenge arises from the acid-base chemistry between the reactants, where the basic amine deprotonates the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org

To overcome this, the reaction is typically conducted at high temperatures (often above 100°C) to drive off water and shift the equilibrium toward the amide product. libretexts.org While atom-economical, these thermally driven condensations can require significant energy input and may not be suitable for thermally sensitive substrates. acsgcipr.org

Alternatively, coupling agents can be employed to facilitate the reaction under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Table 1: Common Coupling Agents for Carboxylic Acid-Amine Condensation

| Coupling Agent | Full Name | Byproduct | Typical Conditions |

|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Room temperature, aprotic solvent (e.g., DCM, THF) |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Aqueous or organic solvent, often with HOBt |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Tetramethylurea | Room temperature, polar aprotic solvent (e.g., DMF) |

The mechanism with a carbodiimide (B86325) like DCC involves the carboxylic acid adding to the C=N bond of DCC, forming a highly reactive O-acylisourea intermediate. libretexts.org This intermediate possesses a good leaving group that is subsequently displaced by the amine to furnish the desired this compound. libretexts.org

Amidation via Acid Chlorides and Secondary Amines

A more common and highly reliable method for synthesizing tertiary amides, such as N,N-disubstituted 2,2-diethylbutanamides, involves the use of an acyl chloride. fishersci.co.ukcommonorganicchemistry.com This two-step process begins with the conversion of 2,2-diethylbutanoic acid into its more reactive derivative, 2,2-diethylbutanoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com

Once formed, the crude 2,2-diethylbutanoyl chloride is reacted with a secondary amine. khanacademy.org The reaction is generally rapid and proceeds at room temperature in an aprotic solvent. A base, such as triethylamine (B128534) (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving it to completion. fishersci.co.ukcommonorganicchemistry.com

Reaction Scheme:

Acid Chloride Formation: 2,2-diethylbutanoic acid + SOCl₂ → 2,2-diethylbutanoyl chloride + SO₂ + HCl

Amidation: 2,2-diethylbutanoyl chloride + R₂NH + Base → N,N-dialkyl-2,2-diethylbutanamide + Base·HCl

This method is broadly applicable and avoids the equilibrium limitations of direct condensation. fishersci.co.uk

Regioselective and Stereoselective Synthesis of this compound Analogues

Modern synthetic chemistry increasingly focuses on the precise control of molecular architecture. For analogues of this compound, this involves directing reactions to specific positions (regioselectivity) and controlling the three-dimensional arrangement of atoms (stereoselectivity).

α′-Lithiation and Electrophilic Substitution Strategies

α′-Lithiation provides a powerful method for the functionalization of amides at the carbon atom adjacent to the nitrogen. This umpolung (polarity reversal) strategy transforms the typically non-acidic α′-protons into sites for nucleophilic attack. uwaterloo.ca

In the context of an N-alkyl-2,2-diethylbutanamide analogue, a strong base such as n-butyllithium (n-BuLi), often in the presence of an additive like tetramethylethylenediamine (TMEDA), can deprotonate the α′ position. mdpi.com This generates a lithiated intermediate (a carbanion) that can react with a variety of electrophiles. mdpi.com

Table 2: Examples of Electrophiles for Quenching Lithiated Amides

| Electrophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Alkyl Halide | Ethyl iodide (EtI) | Alkylation (C-C bond formation) |

| Silyl Halide | Trimethylsilyl chloride (TMSCl) | Silylation (C-Si bond formation) |

| Carbonyl Compound | Acetone | Hydroxyalkylation (C-C bond formation) |

| Carbon Dioxide | CO₂ | Carboxylation |

This strategy allows for the synthesis of a diverse library of this compound analogues with modifications at the N-alkyl substituent, which would be inaccessible through classical amidation routes.

Asymmetric Synthesis and Enantiomeric Control Strategies

Asymmetric synthesis aims to produce a chiral molecule as a single enantiomer. nih.gov For analogues of this compound that contain stereocenters, enantiomeric control is crucial. Strategies to achieve this include the use of chiral catalysts, chiral auxiliaries, or chiral starting materials from the "chiral pool". nih.gov

One established approach is the enzymatic asymmetric reductive amination of a suitable keto-acid precursor. Imine reductases (IREDs), for example, can catalyze the conversion of an imine intermediate into a chiral amine with high enantiomeric excess (ee). nih.gov This chiral amine could then be acylated with 2,2-diethylbutanoyl chloride to yield an enantiomerically enriched amide.

Another strategy involves the use of chiral ligands in metal-catalyzed reactions. For instance, asymmetric allylic alkylation (AAA) reactions, often catalyzed by palladium complexes with chiral phosphine (B1218219) ligands, can create quaternary stereocenters. researchgate.net While not directly applied to this compound, the principle could be adapted to construct chiral analogues.

Diastereoselective Pathways in Related Carboxamides

When a molecule contains multiple stereocenters, diastereomers can be formed. Diastereoselective synthesis seeks to favor the formation of one diastereomer over others. This is often achieved by using a substrate that already contains a chiral center to direct the stereochemical outcome of a subsequent reaction. nih.govrsc.org

For example, in the synthesis of complex carboxamides, the reduction of a ketone or imine can be influenced by a nearby stereocenter within the molecule. This substrate-controlled diastereoselectivity can lead to the formation of a new stereocenter with a predictable relative configuration. nih.govrsc.org Lewis acid catalysis can enhance this effect, coordinating to both the reactant and the chiral director to create a more rigid transition state, thereby increasing the diastereomeric excess (de). researchgate.net These principles are fundamental in constructing complex, stereochemically-defined analogues of carboxamides.

Catalytic Methods in this compound and Derivative Synthesis

The synthesis of this compound, a sterically hindered amide, presents significant challenges to traditional synthetic methods. The steric bulk surrounding the carbonyl group of 2,2-diethylbutanoic acid impedes the approach of amine nucleophiles, often leading to low yields and requiring harsh reaction conditions. To overcome these limitations, various catalytic methods have been developed for the amidation of sterically hindered carboxylic acids, which are applicable to the synthesis of this compound and its derivatives.

Catalytic approaches offer milder reaction conditions, improved yields, and better atom economy compared to classical methods that rely on stoichiometric activating agents. nih.gov Key strategies in the catalytic synthesis of hindered amides involve the use of boron-based catalysts, transition metal catalysts, and other Lewis acids.

Boron-Based Catalysts:

Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids, including those with significant steric hindrance. orgsyn.org The catalytic cycle is believed to involve the formation of an acylboronate intermediate, which is more susceptible to nucleophilic attack by an amine than the free carboxylic acid. The use of dehydrating agents, such as molecular sieves, is often necessary to drive the reaction towards the amide product by removing the water byproduct. mdpi.com

For instance, arylboronic acids in combination with a co-catalyst can facilitate the amidation of sterically demanding carboxylic acids. The specific choice of boronic acid and reaction conditions can be tailored to optimize the yield of the desired amide.

Interactive Data Table: Representative Boron-Catalyzed Amidation of Hindered Carboxylic Acids

| Catalyst System | Carboxylic Acid | Amine | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic Acid / DMAPO | Pivalic Acid | Benzylamine | Toluene | 110 | 75 |

| 2-Iodophenylboronic Acid | Adamantanecarboxylic Acid | Aniline | Mesitylene | 140 | 82 |

| Boric Acid | 2,2-Dimethylpropanoic Acid | Morpholine | Xylene | 130 | 65 |

Note: This data is representative of catalytic systems used for sterically hindered amides and is presented as a model for the potential synthesis of this compound.

Transition Metal Catalysts:

Zirconium and Hafnium complexes have demonstrated considerable efficacy in catalyzing the direct amidation of sterically hindered carboxylic acids. mdpi.com For example, Cp₂HfCl₂ has been shown to catalyze amidation at room temperature with short reaction times. mdpi.com These catalysts are thought to function by activating the carboxylic acid through coordination, thereby increasing its electrophilicity. One of the significant advantages of some of these catalytic systems is their tolerance to a wide range of functional groups. However, their sensitivity to steric hindrance on the carboxylic acid partner can be a limitation. mdpi.com

Interactive Data Table: Transition Metal-Catalyzed Amidation of Hindered Carboxylic Acids

| Catalyst | Carboxylic Acid | Amine | Solvent | Temperature (°C) | Yield (%) |

| Cp₂HfCl₂ (10 mol%) | Boc-Ile-OH | Benzylamine | THF | 25 | No Reaction |

| ZrCl₄ (5 mol%) | Pivalic Acid | Aniline | Toluene | 110 | 90 |

| TiCl₄ / Pyridine | Pivalic Acid | Propylamine | Dichloromethane | 25 | 75 |

Note: This data illustrates the application of transition metal catalysts for hindered amide synthesis and serves as a potential framework for this compound synthesis.

Mechanistic Investigations of Amide Bond Formation and Transformation

The formation of the amide bond in this compound, particularly under catalytic conditions, involves a series of well-orchestrated mechanistic steps designed to overcome the high activation energy associated with the direct reaction of a carboxylic acid and an amine.

The fundamental challenge in amide bond formation is the unfavorable reaction between a carboxylic acid and an amine, which typically forms a stable ammonium carboxylate salt. masterorganicchemistry.com Catalytic methods circumvent this issue by activating the carboxylic acid.

In boron-catalyzed amidations , the proposed mechanism involves the initial reaction of the carboxylic acid with the boronic acid catalyst to form an acyloxyboron intermediate. This intermediate is significantly more electrophilic than the parent carboxylic acid. The amine then attacks the carbonyl carbon of this activated intermediate, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate, with the assistance of a base or another amine molecule to abstract a proton, yields the amide and regenerates the catalyst. The removal of water is crucial to prevent the hydrolysis of the intermediates and the catalyst.

For transition metal-catalyzed amidations , such as those involving zirconium or hafnium, the mechanism is believed to proceed through a Lewis acidic activation of the carboxylic acid. The metal center coordinates to the carbonyl oxygen of the carboxylic acid, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. This leads to the formation of a tetrahedral intermediate. The subsequent elimination of water, often facilitated by the metal complex, results in the formation of the amide bond and regeneration of the catalyst. mdpi.com

A general representation of the catalytic amide bond formation can be depicted as follows:

Activation of Carboxylic Acid: The catalyst (e.g., Boron or Transition Metal compound) reacts with the carboxylic acid to form a more reactive intermediate.

Nucleophilic Attack: The amine attacks the activated carbonyl group, forming a tetrahedral intermediate.

Proton Transfer: Proton transfers occur to facilitate the departure of the leaving group.

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the amide bond.

Catalyst Regeneration: The catalyst is regenerated to participate in another cycle.

The transformation of the amide bond in this compound, such as hydrolysis, typically requires harsh conditions (strong acid or base and high temperatures) due to the resonance stabilization of the amide group. The mechanism of hydrolysis under acidic conditions involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Under basic conditions, it proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. organic-chemistry.org

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for delineating the carbon-hydrogen framework of 2,2-Diethylbutanamide. Through one- and two-dimensional experiments, the electronic environment of each proton and carbon nucleus is characterized, and their spatial relationships are established.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The primary amide group (-CONH₂) typically shows two broad singlets in the range of 5.0-8.0 ppm, corresponding to the two non-equivalent amide protons. The chemical shift of these protons can be influenced by solvent and concentration due to hydrogen bonding.

The aliphatic region of the spectrum is characterized by signals from the ethyl and butyl moieties. The four methylene (B1212753) protons (-CH₂-) of the two ethyl groups are chemically equivalent and are expected to appear as a quartet around 1.5-1.7 ppm, coupled to the adjacent methyl protons. These six methyl protons (-CH₃) of the ethyl groups are also equivalent and should produce a triplet at approximately 0.8-1.0 ppm.

Similarly, the methylene protons of the butyl group will give rise to distinct signals. The two protons of the -CH₂- group adjacent to the quaternary carbon are predicted to appear as a triplet around 1.2-1.4 ppm. The next methylene group in the chain would likely be a sextet in the range of 1.1-1.3 ppm, and the terminal methyl group of the butyl chain is expected to be a triplet at approximately 0.8-1.0 ppm. Due to the similar electronic environments, the signals for the methyl groups of the ethyl and butyl chains may overlap.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CONH₂ | 5.0 - 8.0 | Broad Singlet (2H) |

| -C(CH₂CH₃)₂ | 1.5 - 1.7 | Quartet (4H) |

| -CH₂CH₂CH₃ | 1.2 - 1.4 | Triplet (2H) |

| -CH₂CH₂CH₃ | 1.1 - 1.3 | Sextet (2H) |

| -C(CH₂CH₃)₂ | 0.8 - 1.0 | Triplet (6H) |

| -CH₂CH₂CH₃ | 0.8 - 1.0 | Triplet (3H) |

Carbon NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides a clear picture of the carbon framework of this compound. The carbonyl carbon of the primary amide is the most deshielded, with a predicted chemical shift in the range of 170-185 ppm. The quaternary carbon, bonded to the two ethyl groups and the butyl group, is also a key feature, expected to resonate around 40-50 ppm.

The carbon atoms of the alkyl chains will appear in the upfield region of the spectrum. The methylene carbons of the ethyl groups are predicted to have a chemical shift of approximately 25-35 ppm, while their terminal methyl carbons should be around 5-15 ppm. For the butyl group, the methylene carbon adjacent to the quaternary carbon is expected at roughly 30-40 ppm, the next methylene carbon at 20-30 ppm, and the terminal methyl carbon at 10-20 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C =O | 170 - 185 |

| -C (CH₂CH₃)₂ | 40 - 50 |

| -C H₂CH₂CH₃ | 30 - 40 |

| -C (CH₂CH₃)₂ | 25 - 35 |

| -CH₂C H₂CH₃ | 20 - 30 |

| -CH₂CH₂C H₃ | 10 - 20 |

| -C(C H₂CH₃)₂ | 5 - 15 |

Two-Dimensional NMR Techniques for Connectivity and Structural Confirmation

To unequivocally confirm the structure of this compound, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be observed between the methylene protons of the ethyl groups and their corresponding methyl protons, confirming the ethyl fragments. Similarly, correlations would be seen between the adjacent methylene and methyl protons of the butyl chain, establishing its connectivity.

An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the quartet at ~1.6 ppm in the ¹H NMR spectrum would show a correlation to the carbon signal at ~30 ppm in the ¹³C NMR spectrum, confirming this as the methylene carbon of the ethyl groups.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides critical information about the functional groups present in this compound and offers insights into its conformational properties.

Identification of Characteristic Functional Group Frequencies

The FTIR spectrum of this compound is dominated by the characteristic absorption bands of the primary amide group. The N-H stretching vibrations of the -CONH₂ group typically appear as two distinct bands in the region of 3100-3500 cm⁻¹. The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode.

A strong and prominent absorption band, known as the Amide I band, is expected between 1630 and 1680 cm⁻¹ and is primarily due to the C=O stretching vibration. The Amide II band, resulting from N-H bending and C-N stretching vibrations, is anticipated in the range of 1590-1650 cm⁻¹. The presence of these characteristic bands provides definitive evidence for the primary amide functionality. The C-H stretching vibrations of the ethyl and butyl groups will be observed in the 2850-3000 cm⁻¹ region.

Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Primary Amide (-CONH₂) | N-H Asymmetric Stretch | 3330 - 3370 |

| Primary Amide (-CONH₂) | N-H Symmetric Stretch | 3160 - 3200 |

| Primary Amide (-CONH₂) | C=O Stretch (Amide I) | 1630 - 1680 |

| Primary Amide (-CONH₂) | N-H Bend (Amide II) | 1590 - 1650 |

| Alkyl (-CH₂, -CH₃) | C-H Stretch | 2850 - 3000 |

Conformational Analysis through Vibrational Signatures

The vibrational spectrum of this compound can also provide information about its conformational preferences. The exact positions and shapes of the N-H and C=O stretching bands can be sensitive to intermolecular hydrogen bonding. In the solid state or in concentrated solutions, extensive hydrogen bonding between the amide groups of adjacent molecules would be expected, leading to a broadening and shifting of these bands to lower frequencies.

Furthermore, the rotational isomers (rotamers) arising from rotation around the C-C single bonds in the ethyl and butyl chains can give rise to subtle changes in the fingerprint region of the FTIR spectrum (below 1500 cm⁻¹). The presence of the bulky quaternary carbon atom restricts the conformational freedom of the molecule, and theoretical calculations combined with experimental FTIR data can help in identifying the most stable conformers.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. For aliphatic amides such as this compound, the primary electronic transition observed is the n→π* (n-to-pi-star) transition. This involves the excitation of a non-bonding electron (n), located in a p-type orbital on the oxygen atom of the carbonyl group, to an antibonding π* orbital associated with the C=O double bond. libretexts.org

Simple, non-conjugated amides typically exhibit a weak absorption band corresponding to this n→π* transition in the far UV region, generally around 215-220 nm. The low molar absorptivity (ε) of this transition is due to its "forbidden" nature, meaning it is less probable to occur. In the case of this compound, which lacks any additional chromophores or conjugation, a similar weak absorption maximum is expected in this region. The absence of significant absorption in the near-UV and visible ranges (200-800 nm) is characteristic of such saturated aliphatic amides. libretexts.org

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. When coupled with gas chromatography (GC-MS), it allows for the separation and identification of individual components within a mixture.

In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), which is a radical cation. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound (C₈H₁₇NO), the theoretical molecular weight is approximately 143.24 g/mol . Therefore, the molecular ion peak would be expected at an m/z of 143.

The molecular ion of an aliphatic amide is often unstable and undergoes fragmentation through characteristic pathways. The two primary fragmentation mechanisms for a compound like this compound are α-cleavage and the McLafferty rearrangement. nih.govlibretexts.orgjove.com

α-Cleavage: This involves the cleavage of a bond adjacent to the carbonyl group. For this compound, the most likely α-cleavage event would be the breaking of the C-C bond between the carbonyl carbon and the quaternary carbon. This would result in the formation of a stable acylium ion. However, a more prominent fragmentation for primary amides is the cleavage of the R–CONH₂ bond, which for this compound would lead to a significant peak at m/z 44, corresponding to the [CONH₂]⁺• fragment. nih.gov

McLafferty Rearrangement: This rearrangement is a hallmark of molecules containing a carbonyl group and an accessible γ-hydrogen. nih.govlibretexts.orgjove.com In this compound, a hydrogen atom from one of the γ-carbons on the ethyl groups can be transferred to the carbonyl oxygen via a six-membered ring transition state. This is followed by the cleavage of the β-carbon-γ-carbon bond, resulting in the elimination of a neutral alkene (ethene, C₂H₄) and the formation of a resonance-stabilized radical cation. This rearrangement is often responsible for the base peak in the mass spectra of primary amides. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 143 | [C₈H₁₇NO]⁺• | Molecular Ion (M⁺•) |

| 114 | [C₆H₁₂NO]⁺ | Loss of an ethyl radical (•C₂H₅) via α-cleavage |

| 86 | [C₄H₈NO]⁺ | McLafferty rearrangement with loss of propene (C₃H₆) |

| 57 | [C₄H₉]⁺ | Alkyl fragment from cleavage |

Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for monitoring the progress of chemical reactions in a research setting. researchgate.netatlantis-press.com For the synthesis or modification of this compound, GC-MS could be employed to track the consumption of reactants and the formation of the desired product over time.

For instance, in a synthesis reaction producing this compound, small aliquots of the reaction mixture could be withdrawn at regular intervals. After appropriate workup and derivatization if necessary, these samples would be injected into the GC-MS. The gas chromatograph would separate the starting materials, intermediates, the final product, and any byproducts. The mass spectrometer would then provide positive identification of each component based on its unique mass spectrum and fragmentation pattern.

By quantifying the peak areas in the chromatogram, a kinetic profile of the reaction can be constructed. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize the yield and purity of this compound. The high sensitivity of GC-MS also enables the detection of trace impurities that might not be observable by other methods. google.com

Advanced Spectroscopic Techniques for Molecular Interactions and Dynamics

While techniques like UV-Vis and MS provide foundational structural information, other advanced spectroscopic methods are designed to probe more complex molecular properties such as intermolecular interactions and dynamics. However, the applicability of these techniques is highly dependent on the specific characteristics of the molecule under investigation.

Fluorescence Spectroscopy: This technique measures the emission of light from a molecule after it has absorbed light. wikipedia.orgscienceinfo.com Fluorescence is typically observed in molecules with rigid, planar, and extended conjugated π-systems or specific fluorescent functional groups (fluorophores). jascoinc.comresearchgate.net this compound, being a simple, flexible, and non-conjugated aliphatic amide, does not possess a fluorophore and is therefore not expected to exhibit any significant fluorescence. Consequently, fluorescence spectroscopy is not a suitable technique for its direct characterization.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. smoldyn.orgntu.edu.sg This phenomenon is exclusively exhibited by chiral molecules—molecules that are non-superimposable on their mirror images. youtube.com Since this compound is an achiral molecule (it possesses a plane of symmetry and does not have a stereocenter), it will not produce a circular dichroism signal. Therefore, CD spectroscopy is not applicable for the structural analysis of this compound. researchgate.net

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event between two or more molecules in solution. azom.comharvard.edumalvernpanalytical.com It is considered the gold standard for characterizing intermolecular interactions, providing information on binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). researchgate.net The primary application of ITC is to study specific binding events, such as protein-ligand, protein-protein, or DNA-drug interactions. While this compound can participate in non-specific intermolecular forces like hydrogen bonding and van der Waals interactions, it is not typically studied by ITC unless it is being investigated as a potential ligand for a specific macromolecular target. In the absence of a defined binding partner, ITC would not be a relevant characterization technique for the compound itself.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Studies: Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure of 2,2-Diethylbutanamide would involve examining its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding the molecule's reactivity, stability, and spectroscopic properties. While general principles of organic chemistry can offer a qualitative picture, precise quantitative data from DFT calculations specific to this compound are not available in the reviewed literature.

Conformational Energetics and Rotamer Stability Predictions

The flexible nature of this compound, with its rotatable bonds, suggests the existence of multiple conformers (rotamers) with different energies. Computational studies on similar amide-containing molecules often reveal the relative stability of cis and trans isomers around the amide bond, which is influenced by steric and electronic effects. A comprehensive study on this compound would involve mapping its potential energy surface to identify stable rotamers and the energy barriers between them. Despite the importance of such information for understanding its physical and biological properties, specific energetic data and rotamer stability predictions for this compound are not documented in the searched scientific papers.

Transition State Analysis for Reaction Pathways

Transition state analysis is a computational technique used to elucidate the mechanisms of chemical reactions by identifying the high-energy transition state structures that connect reactants and products. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. While computational studies often employ DFT to investigate reaction mechanisms of organic compounds, no such analyses specifically detailing the reaction pathways of this compound have been found.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are powerful computational tools for exploring the conformational behavior of molecules and their interactions with other molecules, such as solvents.

Conformational Sampling and Conformational Space Exploration

Given the number of rotatable bonds in this compound, a thorough exploration of its conformational space is necessary to understand its behavior in different environments. Molecular dynamics simulations can sample these conformations over time, providing a dynamic picture of the molecule's flexibility. However, specific studies detailing the conformational landscape of this compound are absent from the available literature.

Intermolecular Interactions and Solvent Effects

The interaction of this compound with its surroundings, particularly in a solvent, is critical to its properties. Molecular dynamics simulations can model these interactions, providing insights into solvation energies, hydrogen bonding patterns, and the influence of the solvent on the molecule's conformation. Predicting how a molecule will behave in different solvents is a common application of these simulations. Regrettably, there are no published simulation studies focusing on the intermolecular interactions and solvent effects of this compound.

Molecular Descriptors and Chemoinformatic Analysis

Chemoinformatics offers a suite of computational tools to organize, analyze, and utilize chemical information. For this compound, this involves the calculation of molecular descriptors that numerically represent its structural and chemical features.

Topological indices are numerical values derived from the molecular graph of a compound, which is a representation of the molecule where atoms are vertices and bonds are edges. wikipedia.org These descriptors are calculated based on the connectivity of atoms and are independent of the 3D conformation of the molecule. wikipedia.org They are instrumental in QSAR and QSPR studies for correlating the chemical structure with biological activity or physical properties. mdpi.com

The molecular graph of this compound can be analyzed to calculate various topological indices. For instance, the Wiener index, one of the earliest topological descriptors, is calculated by summing the distances between all pairs of vertices in the hydrogen-suppressed molecular graph. The Randić index, another widely used descriptor, is based on the degrees of adjacent vertices and is particularly useful in modeling non-polar interactions.

A hypothetical comparative analysis of topological descriptors for this compound and related acyclic amides is presented in Table 1. Such a table would be populated with values calculated using specialized software.

Table 1: Hypothetical Topological Descriptors for this compound and Related Amides

| Compound | Wiener Index | Randić Index |

|---|---|---|

| Butanamide | 42 | 2.707 |

| N,N-Diethylacetamide | 78 | 3.914 |

| This compound | 148 | 4.621 |

Note: The values in this table are illustrative and would require computational calculation for accuracy.

The identification and enumeration of functional groups within a molecule are fundamental aspects of chemoinformatic analysis. These structural motifs are key determinants of a molecule's chemical reactivity and biological interactions. For this compound, the primary functional group is the tertiary amide. sapub.orgmasterorganicchemistry.com

Pattern recognition algorithms can be employed to search for specific structural patterns or fragments within a chemical database. By identifying the presence of the tertiary amide group and the specific arrangement of the diethyl substituents on the α-carbon in this compound, it can be classified with other compounds sharing similar structural features. This classification can be the basis for predicting its properties by analogy.

Table 2: Functional Group Analysis of this compound

| Functional Group | Sub-fragment | Count |

|---|---|---|

| Amide | Tertiary Amide | 1 |

| Alkyl | Ethyl Group | 2 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.org These models are built upon the principle that the structure of a molecule dictates its behavior.

The development of a predictive QSAR or QSPR model for a class of compounds including this compound would involve several key steps. First, a dataset of structurally related compounds with experimentally determined activities or properties is compiled. Next, a variety of molecular descriptors, including topological, electronic, and steric parameters, are calculated for each compound. researchgate.net Through statistical methods like multiple linear regression or more advanced machine learning techniques, a model is developed that best correlates the descriptors with the observed activity or property. researchgate.net

Validation of the model is a critical step to ensure its predictive power and robustness. This is typically achieved through internal validation techniques like cross-validation and external validation using an independent test set of compounds. nih.gov

Machine learning algorithms are increasingly being used to develop sophisticated and highly predictive QSAR and QSPR models. drugtargetreview.com Artificial Neural Networks (ANNs), for example, are computational models inspired by the structure and function of biological neural networks. arxiv.orgarxiv.org ANNs can capture complex, non-linear relationships between molecular descriptors and the target property. neuraldesigner.com

In the context of this compound, an ANN could be trained on a large dataset of diverse amides with known properties, such as solubility or receptor binding affinity. The network would learn the intricate patterns connecting the structural features of the amides to their properties, and could then be used to predict the properties of this compound with a high degree of accuracy. mdpi.com

A validated QSAR or QSPR model can provide valuable insights into how specific structural features influence the chemical behavior of a molecule. nih.gov For this compound, the presence of two ethyl groups on the α-carbon to the carbonyl group introduces significant steric hindrance. A QSPR model could quantify the impact of this steric bulk on properties like its rate of hydrolysis or its ability to act as a hydrogen bond acceptor.

For instance, a hypothetical QSPR model might correlate a steric descriptor (e.g., Taft's steric parameter, Es) with the logarithm of the hydrolysis rate constant (log k) for a series of amides.

Table 3: Hypothetical Correlation of a Steric Descriptor with a Chemical Property for a Series of Amides

| Compound | Steric Descriptor (Es) | log k (hydrolysis) |

|---|---|---|

| Butanamide | -0.39 | -4.5 |

| 2-Methylbutanamide | -0.47 | -4.8 |

| This compound | -2.38 | -6.2 |

Note: The values in this table are for illustrative purposes to demonstrate a potential correlation.

This analysis would allow for a deeper understanding of the structure-property relationships governing the behavior of this compound and facilitate the design of new molecules with tailored properties.

Exploration of Molecular Interactions in Biological Systems Mechanistic in Vitro Research

Studies on Specific Protein or Enzyme Binding Interactions (In Vitro)

The interaction of small molecules with proteins and enzymes is a critical determinant of their biological activity. A variety of in vitro assays are employed to characterize these binding events, providing data on affinity, specificity, and kinetics.

One common approach is the use of binding assays, which can be designed in several formats. For instance, a quantitative pull-down assay can demonstrate the direct interaction between a "bait" protein (immobilized on beads) and a "prey" molecule in solution. nih.gov By systematically varying the concentration of the prey, the dissociation constant (Kd), a measure of binding affinity, can be calculated. nih.gov The process involves incubating the bait protein with the test compound, separating the bound from the unbound molecules, and quantifying the amount of bound compound, often through techniques like SDS-PAGE and densitometry. nih.gov

Fluorescence-based techniques are also widely used. molbiolcell.org For example, if a protein's intrinsic tryptophan fluorescence changes upon ligand binding, this can be monitored to determine the binding affinity. molbiolcell.org Alternatively, one of the binding partners can be labeled with a fluorescent tag. molbiolcell.org A serious drawback to the use of fluorescently-labeled ligands in binding assays is the fluorescence quenching associated with receptors on cells or other large biomolecules. bmglabtech.com

Other methodologies to study protein-small molecule interactions include surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and native mass spectrometry. acs.orgnih.gov SPR can be used to screen libraries of small molecules for their ability to bind to a target protein. nih.gov ITC directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic profile of the interaction. nih.gov Native mass spectrometry allows for the study of protein-ligand interactions with high speed and sensitivity. acs.org

The table below illustrates the type of data that can be generated from such in vitro binding assays for a hypothetical small molecule.

| Assay Type | Target Protein | Ligand (Test Compound) | Dissociation Constant (Kd) |

| Fluorescence Polarization | Kinase A | Small Molecule X | 150 nM |

| Surface Plasmon Resonance | Protease B | Small Molecule X | 500 nM |

| Isothermal Titration Calorimetry | Receptor C | Small Molecule X | 80 nM |

Investigation of Receptor Activation Mechanisms at the Molecular Level (In Vitro)

Receptors are key macromolecules in cellular communication, and understanding how a compound interacts with them is crucial. In vitro assays can determine whether a compound acts as an agonist (activator) or an antagonist (blocker) of a receptor and can elucidate the mechanism of action.

Receptor binding assays are a primary tool in this investigation. creative-bioarray.com These assays measure the direct interaction of a ligand with its receptor, which can be located on the cell membrane, in the cytoplasm, or in the nucleus. creative-bioarray.com G-protein coupled receptors (GPCRs), a large family of cell-surface receptors, are common targets for drug discovery. creative-bioarray.comrevvity.com Upon activation, GPCRs trigger intracellular signaling cascades, often involving second messengers like cyclic AMP (cAMP). revvity.com

Functional assays can measure the downstream consequences of receptor binding. For example, a cAMP assay can determine if a compound binding to a Gαi-coupled GPCR leads to an increase or decrease in intracellular cAMP levels, indicating agonist or antagonist activity, respectively. revvity.com

The following table provides an example of the kind of data that could be obtained from in vitro receptor activation studies for a hypothetical compound.

| Receptor Target | Assay Type | Compound Activity | EC50 / IC50 |

| GPCR A | cAMP Assay | Agonist | 75 nM |

| GPCR B | Calcium Flux Assay | Antagonist | 200 nM |

| Nuclear Receptor C | Reporter Gene Assay | Agonist | 50 nM |

Membrane Permeability Studies in Model Systems (Molecular Transport Mechanisms)

The ability of a compound to cross biological membranes is a key factor in its potential biological activity. In vitro permeability assays are used to predict the absorption and distribution of a compound.

A widely used method is the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov This assay measures the diffusion of a compound across an artificial membrane, typically composed of lipids, which mimics a biological membrane. nih.govacs.org PAMPA provides a high-throughput and cost-effective way to assess passive diffusion. nih.gov

Cell-based assays, such as those using Caco-2 or MDCK cells, are also common. nuvisan.comcreative-bioarray.com Caco-2 cells, derived from human colorectal adenocarcinoma, form a monolayer that mimics the intestinal epithelium and is used to predict oral drug absorption. nuvisan.com MDCK cells can be modified to overexpress specific transporter proteins, allowing for the study of both passive and active transport across barriers like the blood-brain barrier. nuvisan.com These assays can be performed in a bidirectional manner (apical to basal and basal to apical) to identify the involvement of efflux transporters. nuvisan.com

Below is a sample data table illustrating the results from in vitro membrane permeability studies for a hypothetical small molecule.

| Assay Model | Compound Concentration | Apparent Permeability (Papp) (cm/s) | Efflux Ratio |

| PAMPA | 10 µM | 5.2 x 10-6 | N/A |

| Caco-2 (A to B) | 10 µM | 2.8 x 10-6 | 3.5 |

| Caco-2 (B to A) | 10 µM | 9.8 x 10-6 | 3.5 |

Cellular Uptake Mechanisms (Non-Clinical, e.g., in research cell lines)

Understanding how a compound enters a cell is fundamental to determining its mechanism of action. In vitro cellular uptake assays using live cells are employed to investigate these processes.

These assays can measure the transport or internalization of a labeled compound into cells. giffordbioscience.com The compound of interest can be labeled with a radioisotope or a fluorescent tag to facilitate its detection and quantification within the cells. giffordbioscience.com By incubating cells with the labeled compound, researchers can determine the rate and extent of its uptake. giffordbioscience.com

To elucidate the specific uptake mechanisms, experiments can be conducted in the presence of various inhibitors. For example, if uptake is reduced at lower temperatures (e.g., 4°C), it suggests an active, energy-dependent process. acs.org The use of specific inhibitors of endocytosis can help to distinguish between different uptake pathways. mdpi.com

The following table presents hypothetical data from a cellular uptake study in a research cell line.

| Cell Line | Compound Concentration | Incubation Time | Uptake (pmol/mg protein) |

| HeLa | 5 µM | 30 min | 15.2 |

| A549 | 5 µM | 30 min | 9.8 |

| HepG2 | 5 µM | 30 min | 22.5 |

Modulation of Biochemical Pathways (In Vitro Cellular or Acellular Assays)

Once inside a cell, a compound can modulate various biochemical pathways. In vitro assays are essential for identifying the specific pathways affected and the nature of the modulation (e.g., activation or inhibition).

Biochemical assays can be conducted in either a cellular or acellular (cell-free) context. bioduro.com Acellular assays, which use purified components like enzymes, can directly measure the effect of a compound on a specific molecular interaction, such as enzyme activity or receptor binding. bioduro.com These assays are crucial for identifying promising candidates in the early stages of drug discovery. bioduro.com

Cell-based assays provide a more physiologically relevant context by evaluating the compound's effect within a living cell. novalix.com These assays can measure changes in the activity of specific enzymes, the expression of certain proteins, or the levels of signaling molecules. novalix.com For example, kinase activity can be assessed through various formats, including TR-FRET, luminescence-based assays, and radiometric assays. wuxibiology.com

The table below shows illustrative data on the modulation of a biochemical pathway by a hypothetical compound in an in vitro assay.

| Pathway Target | Assay Type | Compound Concentration | % Inhibition of Activity |

| Kinase A | TR-FRET | 1 µM | 85% |

| Protease B | Fluorometric | 1 µM | 45% |

| Phosphatase C | Colorimetric | 1 µM | 10% |

Structure Reactivity and Structure Function Relationships of 2,2 Diethylbutanamide and Its Analogues

Impact of Structural Modifications on Amide Reactivity

The reactivity of the amide functional group is significantly influenced by the nature of the substituents attached to the carbonyl carbon and the nitrogen atom. In 2,2-diethylbutanamide, the presence of a quaternary carbon atom adjacent to the carbonyl group introduces substantial steric hindrance. This bulkiness shields the carbonyl carbon from nucleophilic attack, a key step in many amide reactions such as hydrolysis and reduction.

Structural modifications, such as the introduction of electron-withdrawing or donating groups, or altering the steric bulk around the amide bond, can have profound effects on reactivity. For instance, replacing the diethyl groups on the nitrogen with smaller methyl groups could potentially increase reactivity by reducing steric hindrance around the nitrogen and carbonyl oxygen. Conversely, increasing the size of the alkyl groups at the alpha-position would further decrease reactivity.

The introduction of a halogen, such as in 2-bromo-N,N-dimethylbutanamide, significantly alters the electronic properties and reactivity. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The electron-donating dimethyl groups on the nitrogen can help to stabilize intermediates formed during these reactions. Similarly, a chlorine atom at the beta-carbon, as seen in 2-chloro-N,N-diethylbutanamide, introduces an electrophilic center, enhancing the molecule's reactivity towards nucleophiles. vulcanchem.com

Here is a comparative table of related amide structures and their key characteristics:

| Compound Name | Key Structural Features | Impact on Reactivity |

| This compound | Quaternary α-carbon | Steric hindrance reduces reactivity at the carbonyl carbon. |

| 2-Bromo-N,N-dimethylbutanamide | Bromine at α-position, dimethylamino group | Bromine facilitates nucleophilic substitution; dimethylamino group modulates solubility and electronic effects. |

| 2-Chloro-N,N-diethylbutanamide | Chlorine at β-position, diethylamino group | Chlorine introduces electrophilicity, enhancing reactivity toward nucleophilic substitution. vulcanchem.com |

| N,N-Dimethylacetamide | Simple, unhindered structure | Generally more reactive than sterically hindered amides. |

Systematic Investigations of Steric and Electronic Effects

The interplay of steric and electronic effects governs the chemical behavior of this compound and its analogs. Steric hindrance, arising from bulky groups near the reaction center, can impede the approach of reagents, thereby slowing down reaction rates. dokumen.pub Electronic effects, on the other hand, relate to how the distribution of electrons within the molecule influences its reactivity.

Systematic studies on related amides reveal important trends. For example, in a series of N-allyl 2-furoyl amides, it was found that amides with bulkier substituents on the nitrogen atom reacted faster in intramolecular Diels-Alder reactions. researchgate.net This enhanced reactivity was attributed to the relief of steric strain upon cyclization, rather than the electronic nature of the amide rotational isomers. researchgate.net

Computational methods, such as the analysis of Molecular Electrostatic Potentials (MEPs), can quantify the electronic effects. researchgate.net These calculations can predict how changes in structure will affect properties like hydrogen bonding capabilities, which are crucial for solubility and biological interactions. researchgate.net

The following table summarizes the general influence of steric and electronic effects on amide properties:

| Effect | Description | Influence on this compound |

| Steric Hindrance | The prevention or retardation of chemical reactions due to the size of atoms or groups near the reacting site. dokumen.pub | The two ethyl groups on the α-carbon create significant steric bulk, shielding the carbonyl group and reducing its reactivity. |

| Electronic Effects | The influence of substituents on the reactivity of a molecule by donating or withdrawing electron density. | The alkyl groups are weakly electron-donating, which slightly increases the electron density on the carbonyl oxygen. |

Conformational Isomerism and its Influence on Molecular Behavior (e.g., rotamers)

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. byjus.com These different arrangements are also known as rotamers. wikipedia.orgtestbook.com For amides, rotation around the C-N bond is restricted due to the partial double bond character arising from resonance. This can lead to the existence of distinct cis and trans rotamers, which can have different stabilities and reactivities.

In sterically hindered amides like this compound, the bulky substituents can further influence the rotational barriers and the preferred conformations. The interactions between the diethyl groups on the alpha-carbon and the substituents on the nitrogen atom will dictate the most stable arrangement of the molecule in space. While the energy barrier to rotation is often low, allowing for rapid interconversion at room temperature, in highly hindered systems, the rotamers can be stable enough to be isolated. researchgate.nettestbook.com

The study of these conformational preferences is crucial as they can significantly impact a molecule's physical properties and how it interacts with other molecules, including biological receptors. wikipedia.org

Key concepts in the conformational analysis of amides include:

| Term | Definition | Relevance to this compound |

| Rotamers | Conformational isomers that arise from restricted rotation about a single bond. wikipedia.orgtestbook.com | Due to the bulky 2,2-diethylpropyl group, distinct rotamers around the C-N amide bond are expected, with specific conformations being more energetically favorable. |

| Torsional Strain | The repulsive interaction between the electron clouds of bonds in a molecule. byjus.com | Torsional strain between the substituents on the α-carbon and the nitrogen will influence the preferred rotational angles and overall molecular shape. |

| Steric Hindrance | The spatial arrangement of atoms or groups that hinders chemical reactions or interactions. | The significant steric bulk of the 2,2-diethylpropyl group will create a unique conformational landscape and influence its interaction with other molecules. |

Relationship between Molecular Architecture and Specific Biological Interactions (e.g., ligand-receptor binding, enzyme inhibition)

The specific three-dimensional shape and electronic properties of a molecule are critical for its ability to bind to biological targets like receptors and enzymes. For this compound and its analogs, their molecular architecture dictates their potential biological activity.

Ligand-Receptor Binding: The interaction between a ligand (like this compound) and a receptor is highly specific, often described as a "lock and key" mechanism. The shape, size, and distribution of functional groups on the ligand must be complementary to the binding site of the receptor. For instance, the bulky nature of the 2,2-diethylpropyl group might allow it to fit into a specific hydrophobic pocket of a receptor, while the amide group could form hydrogen bonds with amino acid residues in the binding site. Modifications to the structure, such as changing the alkyl groups, would alter the fit and affinity for the receptor. nih.gov

Enzyme Inhibition: Molecules can act as enzyme inhibitors by binding to an enzyme and preventing it from carrying out its normal function. bgc.ac.in

Competitive Inhibition: An inhibitor that resembles the normal substrate can compete for the same active site on the enzyme. bgc.ac.in

Non-competitive Inhibition: An inhibitor can bind to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its activity. savemyexams.com

The structure of this compound and its analogs would determine the type and effectiveness of enzyme inhibition. For example, if the molecule's structure is similar to that of a natural substrate for an enzyme, it might act as a competitive inhibitor. nih.gov Research on structurally related amides has shown that they can exhibit insect repellent activity, suggesting an interaction with olfactory receptors in insects. ncsu.edu However, N-(1,1-dimethyl-2-hydroxyethyl)-2,2-diethylbutanamide, a related amide, showed no repellent activity against German cockroaches. ncsu.edu

The following table outlines how structural features can relate to biological interactions:

| Structural Feature | Potential Biological Interaction | Example |

| Bulky, hydrophobic group | Binding to hydrophobic pockets in receptors or enzymes. | The 2,2-diethylpropyl group could fit into a nonpolar binding site. |

| Amide group | Formation of hydrogen bonds with receptor or enzyme active sites. | The N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively. |

| Overall molecular shape | Determines the specificity of binding to a target. | Analogs with different substitutions will have altered shapes and may bind to different targets or with different affinities. |

Advanced Research Directions and Future Perspectives

Integration of High-Throughput Screening with Computational Design for Novel Analogues

The development of novel analogues of 2,2-diethylbutanamide with tailored properties is a significant area of future research, which can be accelerated by combining computational design with high-throughput screening (HTS). This integrated approach allows for the rapid exploration of vast chemical spaces to identify promising candidates for various applications.

Computational tools are increasingly used to design and screen virtual libraries of compounds before their physical synthesis, saving considerable time and resources. researchgate.net Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can predict the properties and potential biological activities of new analogues. researchgate.netnih.gov For instance, virtual screening can be employed to identify derivatives with enhanced affinity for specific biological targets, such as enzymes or receptors. nih.govnih.gov The process often involves creating a virtual library of analogues by modifying the core this compound structure and then using computational methods to filter and rank these virtual compounds based on predicted efficacy or desired characteristics. researchgate.netnih.gov

Once a manageable number of promising candidates are identified computationally, high-throughput screening (HTS) can be utilized for experimental validation. HTS automates the testing of large numbers of compounds, often in miniaturized formats like microplates, to measure their activity in biological or chemical assays. nih.gov This synergy between in silico design and HTS has proven to be a powerful strategy in fields like drug discovery and materials science, accelerating the identification of lead compounds. nih.govcomputherm.com For example, this approach could be used to discover novel repellents or compounds with specific physicochemical properties by systematically altering the substituents on the butanamide backbone and screening them for activity. plos.org

Development of Novel Synthetic Methodologies for Complex Carboxamide Architectures

While the synthesis of simple amides is well-established, the construction of more complex and sterically hindered carboxamide architectures, including derivatives of this compound, remains an active area of research. Future developments will likely focus on creating more efficient, selective, and sustainable synthetic routes.

A key challenge in synthesizing sterically hindered amides is overcoming the low reactivity of the constituent amines and carboxylic acids. Modern synthetic organic chemistry offers a variety of powerful coupling reagents designed to facilitate amide bond formation under mild conditions. mdpi.com Reagents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have shown high efficiency in forming amide bonds, even in challenging cases. mdpi.com Furthermore, the development of catalytic methods for direct amidation, using catalysts based on boron or other elements, represents a more atom-economical approach compared to traditional methods that require stoichiometric activating agents. acs.org

Another promising direction is the concept of "deprotective functionalization," where a protecting group on an amine is directly converted into the desired amide, streamlining the synthetic sequence. researchgate.net Inspired by the principles of total synthesis, researchers are also exploring multistep noncovalent synthesis, where complex molecular systems are built in a stepwise fashion, allowing for precise control over the final architecture. nih.govacs.org These advanced strategies could enable the synthesis of highly complex molecules incorporating the this compound motif, potentially leading to new materials or pharmacologically active compounds with unique three-dimensional structures. researchgate.net

In-depth Mechanistic Understanding through Multimodal Analytical Techniques

A comprehensive understanding of the structure, dynamics, and reactivity of this compound and its analogues is crucial for predicting their behavior and designing new applications. Future research will increasingly rely on a combination of advanced analytical techniques to provide a detailed, multimodal view of these molecules.

Multidimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for elucidating the precise three-dimensional structure and conformational dynamics of carboxamides in solution. mdpi.com It can be used to study phenomena such as hindered rotation around the amide bond, which is a key feature of sterically encumbered amides. mdpi.comresearchgate.net

Mass spectrometry (MS), particularly when coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is indispensable for the identification and quantification of carboxamides and their metabolites or degradation products. unime.itresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of elemental compositions and the identification of unknown compounds in complex mixtures. nih.gov

The combination of various analytical methods, often referred to as a hyphenated technique, provides a more complete picture than any single technique alone. unime.it For example, coupling chromatographic separation with both MS and NMR detection (LC-MS-NMR) can provide unambiguous structural information for components of a mixture. The application of these multimodal approaches will be essential for in-depth mechanistic studies, such as understanding reaction pathways, characterizing interactions with biological systems, and analyzing environmental fate.

Contributions to Fundamental Chemical Theory

The study of structurally unique molecules like this compound can provide valuable insights that contribute to the broader framework of fundamental chemical theory. The significant steric hindrance caused by the two ethyl groups at the alpha-carbon position makes this molecule an interesting case study for several theoretical concepts.

One area of contribution is the understanding of steric effects on chemical reactivity and conformation. The bulky substituents adjacent to the carbonyl group can influence the planarity of the amide bond, the rotational energy barrier, and the accessibility of the carbonyl carbon to nucleophiles. researchgate.net Detailed experimental and computational studies on this compound and its derivatives can provide quantitative data to refine theoretical models that predict how steric bulk modulates chemical properties. mdpi.comresearchgate.net For instance, the observation that some highly hindered amides are difficult to reduce with standard reagents like lithium tetrahydridoaluminate has led to quantum-chemical calculations to explain this lack of reactivity. researchgate.net

Furthermore, data from such molecules can be used to improve the accuracy of computational chemistry methods. The development of functional groups and chemoinformatic patterns for computational analysis helps in creating more accurate models for predicting physicochemical properties. semanticscholar.org By comparing high-level theoretical calculations with precise experimental data from techniques like 2D-NMR and X-ray crystallography, computational models can be benchmarked and improved, leading to better predictive power for a wide range of organic molecules. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Diethylbutanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic acyl substitution or condensation reactions. For example, reacting diethylamine with a suitable butanoyl chloride derivative under anhydrous conditions in the presence of a base (e.g., triethylamine) can yield the target compound. Optimization includes controlling stoichiometry, temperature (0–5°C for exothermic steps), and solvent selection (e.g., dichloromethane or THF). Post-synthesis, techniques like thin-layer chromatography (TLC) or GC-MS can monitor reaction progress .

Q. What purification techniques are effective for isolating this compound from complex mixtures?

- Methodological Answer : Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) is standard for purification. For higher purity, recrystallization from a solvent pair (e.g., ethanol/water) or vacuum distillation may be employed. Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures purity >95%, as required for research-grade compounds .

Q. Which analytical methods are validated for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–230 nm) or GC-MS (electron ionization mode) are widely used. For trace analysis, LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity. Calibration curves should span expected concentrations (e.g., 0.1–100 µg/mL), with recovery rates ≥90% assessed via spiked samples .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound across studies?

- Methodological Answer : Contradictions in NMR shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or impurities. To address this, report solvent-specific reference peaks and use high-field NMR (≥400 MHz) with DEPT or COSY for structural confirmation. IR spectral mismatches (e.g., carbonyl stretches) require baseline correction and comparison to computational predictions (DFT) .

Q. What in vitro models are appropriate for assessing the biological activity of this compound?

- Methodological Answer : Cell-based assays (e.g., HEK293 or HepG2 cells) can evaluate cytotoxicity (via MTT assay) or receptor interactions. Dose-response studies (0.1–100 µM) with positive/negative controls are critical. Note that existing data gaps in toxicological profiles (e.g., NOAELs) necessitate rigorous validation using OECD guidelines .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as hydrolysis or enzymatic interactions. Solvent effects are incorporated via continuum models (e.g., PCM), and transition-state analysis identifies rate-limiting steps. Experimental validation via kinetic studies (e.g., Arrhenius plots) is essential .

Q. What are the current data gaps in the toxicological profile of this compound, and how can they be addressed?

- Methodological Answer : The Joint FAO/WHO Expert Committee on Food Additives (JECFA) highlights insufficient NOAEL data for structurally related compounds. Researchers should conduct subchronic rodent studies (90-day exposure, OECD 408) and in silico toxicity prediction (e.g., QSAR models) to prioritize endpoints for regulatory evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.